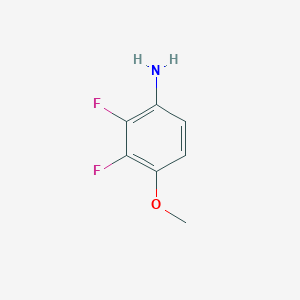

2,3-Difluoro-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEETZAMYCFAKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396567 | |

| Record name | 2,3-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-51-2 | |

| Record name | 2,3-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

CAS Number: 155020-51-2

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₇H₇F₂NO.[1] While detailed experimental data for this specific isomer is not extensively published, the properties of related fluorinated and methoxylated anilines provide valuable context. The introduction of fluorine and methoxy groups can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Fluoro-4-methoxyaniline | 4-Methoxyaniline (p-Anisidine) |

| CAS Number | 155020-51-2[1] | 366-99-4[2][3] | 104-94-9[4][5] |

| Molecular Formula | C₇H₇F₂NO[1] | C₇H₈FNO[2][3] | C₇H₉NO[4][5] |

| Molecular Weight | 159.13 g/mol [6] | 141.14 g/mol [2] | 123.15 g/mol [5] |

| Appearance | Not specified | Brown powder[3] | White to reddish-brown solid[4] |

| Melting Point | Not specified | 81-83 °C[3] | 56-59 °C[4] |

| Boiling Point | Not specified | 135 °C at 18 mmHg | 243 °C[4] |

| Solubility | Not specified | Sparingly soluble in water | Soluble in ethanol, diethyl ether, acetone, benzene[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The coupling between the fluorine atoms and the adjacent aromatic protons would result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display unique chemical shifts for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

-

2D NMR (HSQC, HMBC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals by revealing direct and long-range H-C correlations.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (approximately 1500-1600 cm⁻¹).

-

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the amino group, or fluorine atoms.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Nitration:

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 2,3-difluoroanisole to the cooled acid mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

General Experimental Protocol for Reduction:

-

Dissolve the crude 2,3-Difluoro-4-nitroanisole in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Fluorinated anilines are crucial building blocks in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also play a significant role in modulating the pharmacological properties of a molecule.

While specific drug candidates containing the this compound moiety are not prominently reported in the public domain, its structural features make it an attractive intermediate for the synthesis of a variety of biologically active compounds. For instance, its isomer, 3-fluoro-4-methoxyaniline, is used as a precursor for synthesizing quinoline derivatives which have applications as active pharmaceutical ingredients.[3]

Potential Therapeutic Areas: Given the prevalence of the fluorinated aniline scaffold in modern pharmaceuticals, derivatives of this compound could potentially be explored in the development of:

-

Kinase inhibitors: Many kinase inhibitors feature an aniline core that interacts with the hinge region of the kinase domain.

-

GPCR modulators: G-protein coupled receptors are a major class of drug targets, and substituted anilines are often found in ligands for these receptors.

-

Antimicrobial agents: The unique electronic properties of fluorinated compounds can be exploited in the design of novel antibiotics and antifungals.

Illustrative Signaling Pathway Involvement:

Caption: Potential role as a kinase inhibitor in a signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar anilines, it should be handled with caution.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Based on Related Compounds): Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are also suspected carcinogens.

Table 2: GHS Hazard Statements for Related Aniline Derivatives

| Compound | GHS Hazard Statements |

| 4-Methoxyaniline | H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H412 (Harmful to aquatic life with long lasting effects) |

| 3-Fluoro-4-methoxyaniline | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2] |

| 2,4-Difluoroaniline | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |

It is imperative to consult a comprehensive and compound-specific SDS before handling this compound. The information provided here is for guidance based on analogous structures and should not replace a formal safety assessment.

References

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluoro-4-methoxyaniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While detailed experimental data and specific biological applications for this particular isomer are not extensively documented in publicly available literature, this guide summarizes its fundamental molecular characteristics. The structural features of this compound, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group on an aniline scaffold, suggest its potential as a versatile building block in the synthesis of novel chemical entities.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below. This information is crucial for its identification, characterization, and use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| CAS Number | 155020-51-2 |

Experimental Protocols

-

Nitration: Introduction of a nitro group onto an aromatic ring.

-

Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group (such as a halogen) by a nucleophile (like a methoxide) on the aromatic ring.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, typically using reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

General Workflow Concept for Substituted Aniline Synthesis:

Caption: A generalized synthetic workflow for substituted anilines.

It is critical for researchers to perform thorough literature searches for analogous transformations and to conduct small-scale pilot reactions to optimize conditions for the synthesis of this compound.

Applications in Drug Development

While the strategic incorporation of fluorine and methoxy groups into aniline scaffolds is a common strategy in drug design to modulate physicochemical properties and biological activity, specific applications of this compound in drug development are not well-documented in available literature.

Fluorinated anilines, in general, serve as important intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncology and agrochemicals. The unique substitution pattern of this compound could offer advantages in terms of metabolic stability, binding affinity, and lipophilicity for novel drug candidates. However, without specific examples of its incorporation into biologically active compounds, its role remains theoretical.

Signaling Pathways

There is currently no available information linking this compound to the modulation of specific signaling pathways. Research in this area would be required to elucidate any potential biological targets and mechanisms of action. A general approach to identifying such interactions is outlined below.

Hypothetical Workflow for Biological Target Identification:

An In-Depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic properties and metabolic stability, making it an attractive component in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Reference |

| CAS Number | 155020-51-2 | [1] |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Molecular Weight | 159.13 g/mol | [1] |

| Melting Point | 56-59 °C | [2] |

| Boiling Point | 240-243 °C | [2] |

| Appearance | Not explicitly stated, but related anilines are often crystalline solids. | |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. |

Synthesis of this compound

A common method for introducing a methoxy group onto an aromatic ring is through nucleophilic aromatic substitution or other functional group transformations. One possible pathway could involve the diazotization of the amino group of 2,3-difluoroaniline, followed by a substitution reaction. However, a more likely route would involve the synthesis from a precursor where the methoxy group is already in place, followed by the introduction or modification of other functional groups to yield the final product.

A patented method for the synthesis of the precursor, 2,3-difluoroaniline, starts from 2,3-dichloronitrobenzene. This process involves a sequence of fluorination, reduction, and amination reactions to yield 2,3-difluoroaniline.[3][4]

Proposed Synthetic Workflow

Experimental Protocols

Synthesis of 2,3-Difluoroaniline (Precursor)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the provided search results. However, a method for the synthesis of its precursor, 2,3-difluoroaniline, is described in a patent.[3][4] This process starts with 2,3-dichloronitrobenzene and proceeds through fluorination, reduction, and amination steps.[3][4] Another synthetic route to 2,3-difluoroaniline involves the reduction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene using a palladium on carbon catalyst.[2]

General Procedure for the Reduction of a Nitroaromatic Precursor: [2]

-

Dissolve the nitroaromatic compound (e.g., 1,2-dibromo-4,5-difluoro-3-nitrobenzene) in a suitable solvent such as methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Introduce a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a hydrogen-filled balloon).

-

Stir the reaction mixture at a suitable temperature (e.g., 50 °C) for several hours until the reaction is complete, as monitored by techniques like HPLC or TLC.

-

Upon completion, remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not explicitly provided in the search results. However, general characteristics and expected spectral features based on its structure are discussed below. Researchers are advised to acquire and interpret their own spectral data for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms (H-F coupling). The methoxy group will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and amino groups.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.

-

C-O stretching (ether): A strong band around 1000-1300 cm⁻¹.

-

C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.13 g/mol ). The fragmentation pattern will be influenced by the presence of the fluoro, methoxy, and amino substituents, providing further structural information.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution

The amino and methoxy groups are ortho-, para-directing and activating groups for electrophilic aromatic substitution.[5] However, the fluorine atoms are deactivating yet also ortho-, para-directing. The positions for electrophilic attack will be determined by the combined electronic effects of these substituents. The most likely positions for substitution would be ortho and para to the activating groups, considering the steric hindrance and the deactivating effect of the fluorine atoms. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[5]

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially if there is a strong electron-withdrawing group ortho or para to them. However, in this molecule, the electron-donating amino and methoxy groups may reduce the susceptibility to nucleophilic attack.

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions typical for anilines, such as diazotization, acylation, and alkylation. These reactions are fundamental in using this compound as a building block for more complex molecules.

Applications in Drug Development

Aniline and its derivatives are common scaffolds in drug discovery.[6] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[7] The 2,3-difluoro-4-methoxy substitution pattern provides a unique combination of electronic and steric properties that can be exploited in the design of new therapeutic agents. This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, proposed a synthetic strategy, and discussed its expected spectral characteristics and chemical reactivity. Further research to establish detailed experimental protocols and fully characterize this compound will undoubtedly expand its applications in the development of novel and innovative chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. cresset-group.com [cresset-group.com]

- 7. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for 2,3-Difluoro-4-methoxyaniline, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. Due to the limited availability of a direct, documented synthesis, this paper outlines a proposed two-step route based on established chemical principles and analogous reactions found in the scientific literature. The synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with 1,2,3-trifluoro-4-nitrobenzene as the starting material. The core of this synthetic route is a regioselective nucleophilic aromatic substitution (SNA) reaction to introduce the methoxy group, followed by a standard reduction of the nitro functionality to yield the target aniline.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathway. These protocols are derived from methodologies reported for similar chemical transformations.

Step 1: Synthesis of 2,3-Difluoro-4-methoxynitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position of 1,2,3-trifluoro-4-nitrobenzene is displaced by a methoxy group. The strong electron-withdrawing nature of the nitro group facilitates this substitution, primarily at the para position.

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol.

-

Add sodium methoxide to the solution. An excess of sodium methoxide is typically used to ensure complete reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2,3-Difluoro-4-methoxynitrobenzene.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 2,3-Difluoro-4-methoxynitrobenzene to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

2,3-Difluoro-4-methoxynitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Celite or another filtration aid

Procedure:

-

Dissolve 2,3-Difluoro-4-methoxynitrobenzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on typical outcomes for analogous reactions reported in the literature.

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | 1,2,3-Trifluoro-4-nitrobenzene | Sodium methoxide, Methanol | 2,3-Difluoro-4-methoxynitrobenzene | 75-85 |

| 2 | 2,3-Difluoro-4-methoxynitrobenzene | H₂, 10% Pd/C, Ethanol | This compound | 90-98 |

| Overall | 67-83 |

Logical Workflow of the Synthesis

The logical progression of the synthesis is straightforward, starting from a commercially available or readily synthesizable precursor and proceeding through two high-yielding steps to the final product.

Figure 2: Logical workflow for the synthesis of this compound.

This proposed synthetic route offers a viable and efficient method for the preparation of this compound, providing a foundation for its further use in research and development. The individual steps are based on robust and well-understood organic reactions, suggesting a high probability of success in a laboratory setting.

Spectroscopic Characterization of 2,3-Difluoro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on presenting detailed, standardized experimental protocols for acquiring the necessary spectroscopic data. Furthermore, it includes predicted data, based on the analysis of structurally similar compounds, to offer a reference framework for researchers.

Compound Overview

Compound Name: this compound CAS Number: 155020-51-2 Molecular Formula: C₇H₇F₂NO Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 6.7 - 6.9 | m | - | Aromatic H |

| ~ 6.5 - 6.7 | m | - | Aromatic H |

| ~ 3.8 - 4.0 | s | - | -OCH₃ |

| ~ 3.5 - 4.5 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 155 (d, J ≈ 240-250 Hz) | C-F |

| ~ 135 - 150 (d, J ≈ 240-250 Hz) | C-F |

| ~ 140 - 150 | C-O |

| ~ 130 - 140 | C-N |

| ~ 110 - 120 | Aromatic C-H |

| ~ 100 - 115 | Aromatic C-H |

| ~ 55 - 60 | -OCH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2850 - 3000 | Medium-Weak | C-H stretch (aromatic & aliphatic) |

| 1600 - 1650 | Strong | N-H bend |

| 1500 - 1550 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 144 | Variable | [M-CH₃]⁺ |

| 116 | Variable | [M-CH₃-CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of a blank KBr pellet and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[2]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of 10-100 µg/mL.[3]

-

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.[4][5]

-

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[4]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2,3-Difluoro-4-methoxyaniline: A Technical Guide to Safety and Handling

This document provides an in-depth technical overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for 2,3-Difluoro-4-methoxyaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Section 1: Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following tables summarize the expected GHS hazard classifications and statements.

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Source: Compiled from data for analogous compounds like 3,5-Difluoro-4-methoxyaniline.

Table 2: Hazard and Precautionary Statements (Anticipated)

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed. |

| H311 | Toxic in contact with skin. |

| H332 | Harmful if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Compiled from safety data sheets of structurally similar compounds.[2][3]

Section 2: Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table provides data for a closely related isomer, 3,5-Difluoro-4-methoxyaniline, for reference.

Table 3: Physical and Chemical Properties of 3,5-Difluoro-4-methoxyaniline

| Property | Value |

| CAS Number | 363-47-3 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

Source: Santa Cruz Biotechnology.[4]

Section 3: Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling fluorinated anilines.

3.1 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use of a certified chemical fume hood is mandatory to minimize inhalation exposure.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram illustrates the relationship between PPE and routes of exposure.

Caption: PPE selection based on potential routes of chemical exposure.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash-prone operations.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them properly after handling.

-

Clothing: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[3]

-

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

3.3 Handling Procedures

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep containers tightly closed when not in use.[3]

-

Avoid the formation of dust and aerosols.[3]

3.4 Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers securely sealed and protected from physical damage.[2]

-

Store locked up, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][5]

Section 4: Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure. The following workflow outlines the general first aid response.

Caption: Logical workflow for first aid measures following an exposure incident.

4.1 Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6]

-

Remove contact lenses if present and easy to do. Continue rinsing.[3]

4.2 Skin Contact

-

Immediately take off all contaminated clothing.[3]

-

Wash off with plenty of soap and water for at least 15 minutes.[3][7]

4.3 Inhalation

-

Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6][7]

-

If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][7]

4.4 Ingestion

-

Never give anything by mouth to an unconscious person.[7]

-

Call a physician or poison control center immediately.[3][5]

Section 5: Firefighting and Accidental Release Measures

5.1 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][8]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][8]

5.2 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[3] Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[3]

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup:

The following diagram illustrates a standard workflow for responding to a chemical spill.

Caption: A stepwise workflow for safely managing chemical spills in a lab.

Section 6: Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sources of ignition.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5][8]

References

- 1. This compound | CAS 155020-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Guide for 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxyaniline (CAS No. 155020-51-2), a key building block in pharmaceutical and agrochemical research. This document outlines commercially available sources, provides key technical data, and presents a plausible synthetic route and a general quality control workflow.

Commercial Availability

This compound is available from various chemical suppliers. While purity and available quantities may vary, the following companies are primary commercial sources for this compound:

-

Santa Cruz Biotechnology, Inc. [1]

-

Hangzhou Trylead Chemical Technology Co., Ltd.

-

Dayang Chem (Hangzhou) Co., Ltd.

It is recommended to contact these suppliers directly to obtain the most current information on stock availability, pricing, and to request a Certificate of Analysis for specific batches.

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 155020-51-2 | |

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.14 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid at room temperature | Based on isomers |

| Melting Point | Not specified. Isomers range from 60-83°C. | Estimated |

| Boiling Point | Not specified. Isomers have boiling points around 220-240°C. | Estimated |

| Purity | Typically >97% | Based on supplier information for related compounds |

Supplier Specifications

Purity specifications for commercially available this compound are typically provided by the supplier on a lot-specific Certificate of Analysis (CoA). A sample CoA from Santa Cruz Biotechnology for a related compound indicates a purity of approximately 98% as determined by ¹H-NMR.[2] Researchers should always request a CoA from the supplier before purchase to confirm that the purity and impurity profile meet the requirements of their specific application.

| Supplier | Typical Purity | Analytical Method | Notes |

| Santa Cruz Biotechnology, Inc. | >98% (by NMR) | ¹H-NMR | Lot-specific data available on CoA.[2] |

| Hangzhou Trylead Chemical Technology Co., Ltd. | Not specified | Not specified | Contact supplier for details. |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Not specified | Contact supplier for details. |

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of analogous fluorinated and methoxylated anilines. A potential pathway could start from a commercially available dichloronitrobenzene derivative.

References

Technical Guide: Physical Characteristics of 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Characteristics

A comprehensive search of available chemical databases and literature did not yield specific experimental data for the physical characteristics of 2,3-Difluoro-4-methoxyaniline (CAS No. 155020-51-2). However, based on its chemical structure, it is expected to be a solid at room temperature. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 155020-51-2 | [1] |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Synonyms | 2,3-difluoro-4-methoxy benzenamine | [1] |

Experimental Protocols for Physical Characterization

To determine the physical properties of this compound, the following standard laboratory procedures can be employed.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[4] The apparatus is equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

Determination of Boiling Point

As this compound is likely a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Capillary Method (Siwoloboff's Method) [5][6][7][8][9]

-

Sample Preparation: A small amount of the liquid (if the compound is molten) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density

The density of a solid can be determined by measuring its mass and volume.

Methodology: Volume Displacement Method [10][11][12][13]

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent like hexane). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Determination of Solubility

The solubility of this compound can be assessed in various solvents to understand its polarity and potential for use in different solvent systems.

Methodology: Qualitative and Semi-Quantitative Assessment [14][15][16][17][18]

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is observed and categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination (if required): To determine the exact solubility, a saturated solution is prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

References

- 1. This compound | CAS 155020-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. phillysim.org [phillysim.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. wjec.co.uk [wjec.co.uk]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methoxyaniline. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide synthesizes qualitative information from structurally related compounds and presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is an aromatic amine, and its solubility is a critical parameter in various stages of research and development, including chemical synthesis, formulation, and biological screening. The presence of two fluorine atoms and a methoxy group on the aniline ring influences its polarity and, consequently, its interaction with different solvents. While specific quantitative data is sparse, the general principles of solubility for aromatic amines can be applied to predict its behavior. Aromatic amines, like this compound, generally exhibit good solubility in organic solvents.[1]

Solubility Profile

| Compound | Solvent(s) | Solubility | Source |

| 2,3-Difluoroaniline | Organic Solvents | Good solubility | [1][2] |

| 2,4-Difluoroaniline | Ethanol, Ether | Generally more soluble in organic solvents | [3] |

| 4-Methoxyaniline (p-Anisidine) | Ethanol, Methanol, other polar organic solvents | Significantly soluble | [4] |

| 4-Methoxyaniline (p-Anisidine) | Hexane (non-polar) | Limited solubility | [4] |

| 4-Methoxyaniline (p-Anisidine) | Water | 21 g/L at 20 °C | [5][6] |

| 4-Fluoro-2-methoxyaniline | Organic Solvents | Moderate solubility | [7] |

Based on this data, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8] The following protocol is a standardized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong inference of its behavior in organic solvents can be drawn from structurally analogous compounds. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The systematic application of this method will enable the generation of crucial data to support ongoing and future research and development endeavors.

References

- 1. CAS 4519-40-8: 2,3-Difluoroaniline | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.imimg.com [3.imimg.com]

- 6. carlroth.com [carlroth.com]

- 7. CAS 450-91-9: 4-Fluoro-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bioassaysys.com [bioassaysys.com]

In-depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

For the attention of: Researchers, scientists, and drug development professionals.

Structural Information

The fundamental structural details of 2,3-Difluoro-4-methoxyaniline have been established and are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 155020-51-2 | [1] |

| Molecular Formula | C₇H₇F₂NO | [1] |

| SMILES | COC1=C(C(=C(C=C1)N)F)F | [1] |

| Synonyms | 2,3-difluoro-4-methoxy benzenamine | [1] |

Synthesis and Experimental Protocols

A validated, step-by-step experimental protocol for the synthesis of this compound is not documented in the available scientific literature or patents. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of structurally related compounds, such as 2,3-difluoroaniline.

A potential, though unverified, synthetic pathway could commence from 2,3-dichloronitrobenzene. This multi-step process would likely involve fluorination, reduction of the nitro group, a Schiemann reaction to introduce the second fluorine atom, and a final amination step to yield 2,3-difluoroaniline. The subsequent and crucial methoxylation at the 4-position to arrive at the target compound, this compound, remains a hypothetical step for which specific reagents and reaction conditions have not been reported.

Caption: A conceptual, unverified synthetic pathway for this compound.

Quantitative and Spectroscopic Data

A critical component of any technical guide is the presentation of quantitative data for compound characterization. Unfortunately, no specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, or Mass Spectrometry) for this compound could be retrieved from scientific databases or literature. While data for isomeric and analogous compounds are available, these are not suitable for definitive identification or characterization of the title compound.

Role in Drug Development and Signaling Pathways

The core requirement to delineate the involvement of this compound in biological signaling pathways or its workflow in drug development could not be fulfilled. Extensive searches yielded no patents or publications that cite the use of this specific molecule as a building block, intermediate, or active compound in any pharmaceutical or agrochemical research and development context. Consequently, the mandatory visualization of these relationships via Graphviz is not possible.

Conclusion

While the molecular structure of this compound is known, the absence of detailed, peer-reviewed experimental procedures, quantitative analytical data, and documented applications severely limits the scope of a comprehensive technical guide. The information presented herein represents the extent of currently available public knowledge. Further research and publication in the scientific community are required to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

2,3-Difluoro-4-methoxyaniline: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Introduction: 2,3-Difluoro-4-methoxyaniline is a valuable fluorinated aniline derivative that has emerged as a significant building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group on the aniline ring, imparts favorable physicochemical properties to the resulting bioactive molecules. This aniline derivative is particularly instrumental in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, most notably cancer. The presence of the difluoro-methoxy substituents can enhance metabolic stability, improve binding affinity to the target protein, and modulate the overall pharmacokinetic profile of the drug candidate.

This document provides detailed application notes on the use of this compound in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, along with experimental protocols and an overview of the relevant signaling pathways.

Application in the Synthesis of TRKA Inhibitors

A primary application of this compound is in the synthesis of potent and selective Tropomyosin Receptor Kinase (TRKA) inhibitors. TRK kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling, often due to gene fusions, can drive the growth and proliferation of various cancers. Therefore, inhibitors of TRKA are of significant therapeutic interest.

The synthesis of these inhibitors often involves the construction of a core heterocyclic scaffold, such as pyrazolo[1,5-a]pyrimidine, which is then functionalized with the 2,3-difluoro-4-methoxyphenyl group derived from the aniline building block. This specific moiety has been shown to contribute significantly to the inhibitory potency of the final compounds.

Quantitative Data: Biological Activity of a TRKA Inhibitor

The following table summarizes the inhibitory activity of a representative TRKA inhibitor synthesized using this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

| Compound | Target Kinase | IC50 (nM) |

| 7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine | TRKA | < 10 |

Experimental Protocols

The following protocols describe the key synthetic steps involved in the preparation of a pyrazolo[1,5-a]pyrimidine-based TRKA inhibitor using this compound as a starting material.

Protocol 1: Synthesis of 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine

This protocol outlines the synthesis of a key pyrazole intermediate.

Materials:

-

This compound

-

Acetonitrile

-

Hydrochloric acid

-

Sodium nitrite

-

Potassium acetate

-

Copper(I) bromide

-

2-aminomalononitrile p-toluenesulfonate

-

Ethanol

-

Triethylamine

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile and concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

After stirring for 30 minutes, a solution of potassium acetate (3.0 eq) in water is added, followed by a solution of copper(I) bromide (1.2 eq) and 2-aminomalononitrile p-toluenesulfonate (1.1 eq) in water.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This protocol describes the construction of the final pyrazolo[1,5-a]pyrimidine core.

Materials:

-

3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine

-

4-chloro-5H-pyrrolo[3,2-d]pyrimidine

-

Cesium carbonate

-

Palladium(II) acetate

-

Xantphos

-

1,4-Dioxane

Procedure:

-

A mixture of 3-bromo-1-(2,3-difluoro-4-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq), 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.1 eq), and Xantphos (0.2 eq) in 1,4-dioxane is degassed with argon for 10 minutes.

-

The reaction mixture is heated to 100 °C and stirred for 16 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield 7-(2,3-difluoro-4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the TRKA signaling pathway and the general experimental workflow for the synthesis of TRKA inhibitors.

Caption: TRKA Signaling Pathway and Point of Inhibition.

Caption: General Synthetic Workflow for TRKA Inhibitors.

Application Notes and Protocols for the Use of 2,3-Difluoro-4-methoxyaniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Difluoro-4-methoxyaniline as a key building block in the synthesis of modern agrochemicals, particularly focusing on the class of pyrazole carboxamide fungicides. The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale preparation of these valuable compounds.

Introduction

This compound is an important aromatic amine intermediate characterized by its unique substitution pattern, which imparts desirable physicochemical properties to the resulting agrochemical products. The presence of fluorine atoms can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy. The methoxy group can also play a crucial role in modulating the electronic and steric properties of the final molecule. This intermediate is particularly valuable in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of agrochemicals used to control a broad spectrum of fungal pathogens in various crops.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a prominent class of SDHIs that function by inhibiting the mitochondrial respiratory chain of fungal pathogens. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked to an aniline derivative via an amide bond. This compound serves as the precursor for the N-aryl portion of these molecules.

The synthesis of these fungicides typically involves the coupling of a pyrazole carbonyl chloride with this compound. This reaction is a standard amide bond formation and can be achieved under various conditions.

Experimental Protocols

The following protocols describe the synthesis of a representative pyrazole carboxamide fungicide using this compound as a starting material.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol outlines the preparation of the acid chloride, a key intermediate for the subsequent coupling reaction.

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(2,3-Difluoro-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the coupling of the pyrazole acid chloride with this compound to form the final fungicide product.

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

-

This compound

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2,3-Difluoro-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

| Step | Reactants | Solvent | Base | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride | Toluene | - | 2-4 | Reflux (110) | >95 (crude) |

| 2 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, this compound | DCM | Triethylamine | 4-6 | 0 to RT | 85-95 |

Visualizations

Logical Relationship of Synthesis

Caption: Synthetic pathway for a pyrazole carboxamide fungicide.

Experimental Workflow for Amide Coupling

Caption: Workflow for the amide coupling reaction.

Application Notes and Protocols: Catalytic Reactions Involving 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic reactions involving 2,3-Difluoro-4-methoxyaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and medicinal chemistry research.

Palladium-Catalyzed Synthesis of this compound

A common and efficient method for the preparation of this compound is through the palladium-catalyzed hydrogenation of its corresponding nitro precursor, 1,2-difluoro-3-methoxy-4-nitrobenzene. This reaction is fundamental for generating the aniline required for subsequent coupling reactions.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | [1] |

| Solvent | Methanol (MeOH) | [1] |

| Reactant | 1,2-difluoro-3-methoxy-4-nitrobenzene | [1] |

| Product | This compound | [1] |

| Yield | Not explicitly stated, but implied to be high | [1] |

Experimental Protocol: Palladium-Catalyzed Hydrogenation

Materials:

-

1,2-difluoro-3-methoxy-4-nitrobenzene

-

Degussa grade Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Argon or Nitrogen gas

-

Round bottom flask

-

Standard laboratory glassware and purification apparatus

Procedure: [1]

-

Add Degussa grade Pd/C (1.125 g, 1.058 mmol) to a 250 mL round bottom flask that has been previously purged with argon.

-

Carefully wet the Pd/C with a few milliliters of MeOH before adding the full amount of solvent (42.3 ml).

-

Evacuate the headspace of the flask until the solvent begins to bubble slightly, and then back-fill with argon.

-

Add the 1,2-difluoro-3-methoxy-4-nitrobenzene to the reaction mixture.

-

The reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Experimental Workflow

Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

This compound can be utilized in nucleophilic aromatic substitution reactions to form C-N bonds, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[2] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Solvent | Yield | Reference |

| 4-Chloro-2-methylthieno[3,2-d]pyrimidine | This compound | N-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine | Not specified, likely a polar aprotic solvent | 60% | [2] |

Experimental Protocol: SNAr Reaction

Materials: [2]

-

4-Chloro-2-methylthieno[3,2-d]pyrimidine (179a) (200 mg, 1.08 mmol)

-

This compound (189 mg, 1.19 mmol)

-

Appropriate solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., DIEA, K2CO3)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure: [2]

-

To a solution of 4-Chloro-2-methylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, add this compound (1.1 eq) and a base (e.g., DIEA, 2.0 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3-Difluoro-4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine.

Reaction Mechanism

References

Application Notes and Protocols for N-alkylation of 2,3-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2,3-difluoro-4-methoxyaniline, a valuable building block in medicinal chemistry. The unique substitution pattern of this aniline, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, can influence its reactivity. The following protocols describe two common and effective methods for its N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines a standard procedure for the N-alkylation of this compound using alkyl halides in the presence of a non-nucleophilic base. This method is broadly applicable for the synthesis of a variety of N-alkylated derivatives. The reaction proceeds via a nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A base is used to neutralize the resulting ammonium salt.[1] The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the aniline, potentially requiring slightly elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.

-

Workup:

-